molecular formula C20H20N4O5S B2385096 4-ethoxy-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide CAS No. 302951-53-7

4-ethoxy-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide

Cat. No. B2385096
CAS RN: 302951-53-7
M. Wt: 428.46
InChI Key: XOWINVMBAWYZQB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The crystal structure of a similar compound, “2,6-dimethoxy-4-((4-(N-(6-methoxypyrimidin-4-yl)- sulfamoyl)phenyl)carbamoyl)phenyl acetate”, has been studied . It has a triclinic crystal system with a = 8.730 (1) Å, b = 9.730 (1) Å, c = 14.220 (2) Å, α = 97.970 (2)°, β = 92.606 (2)°, γ = 100.195 (2)°, V = 1174.3 Å3, Z = 2 .

Scientific Research Applications

Antiviral and Antiretroviral Activity

Research on 2,4-diamino-6-hydroxypyrimidines substituted in position 5 by various groups, including ethoxycarbonylmethyl, highlighted their preparation and antiviral activities. Some derivatives showed marked inhibition of retrovirus replication in cell culture, indicating potential applications in antiretroviral therapy (Hocková et al., 2003).

Pharmacological Effects

A study on repaglinide and related benzoic acid derivatives investigated their hypoglycemic effects. The research concluded that specific enantiomers of these compounds are significantly more active than traditional sulfonylurea drugs, offering a promising avenue for type 2 diabetes treatment (Grell et al., 1998).

Antimicrobial Properties

Benzamide derivatives were synthesized and evaluated for their antimicrobial efficacy. Certain compounds showed significant antibacterial and antifungal activity, highlighting the potential of benzamide derivatives in developing new antimicrobial agents (Priya et al., 2006).

Biodegradation of Herbicides

A study on the biodegradation of chlorimuron-ethyl by Rhodococcus sp. D310-1 optimized the cultivation conditions for improved biodegradation efficiency. The research identified multiple degradation products and proposed possible degradation pathways, underscoring the environmental applications of microbial degradation in removing residual herbicides (Li et al., 2016).

Antipsychotic Potential

2-Phenylpyrroles, synthesized as conformationally restricted analogues of substituted benzamides, maintained dopamine antagonistic activity. This class of compounds, particularly those linked to pharmacophoric moieties, showed potential as antipsychotics with reduced side effects (van Wijngaarden et al., 1987).

Mechanism of Action

Mode of Action

The sulfamoyl group could potentially form hydrogen bonds with amino acid residues in the target protein, while the benzamide moiety could engage in hydrophobic interactions .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it might affect. Sulfamoyl benzamides have been implicated in a variety of biological processes, including cell signaling, enzyme regulation, and ion transport .

Pharmacokinetics

The compound’s structure suggests it may have good oral bioavailability due to the presence of polar (sulfamoyl, methoxy) and lipophilic (benzamide) groups, which could facilitate absorption across biological membranes .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, changes in pH could affect the compound’s ionization state and thus its ability to interact with its targets. Similarly, high temperatures could increase the compound’s rate of degradation, reducing its stability and efficacy .

properties

IUPAC Name

4-ethoxy-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S/c1-3-29-16-8-4-14(5-9-16)20(25)23-15-6-10-17(11-7-15)30(26,27)24-18-12-19(28-2)22-13-21-18/h4-13H,3H2,1-2H3,(H,23,25)(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWINVMBAWYZQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC=N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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